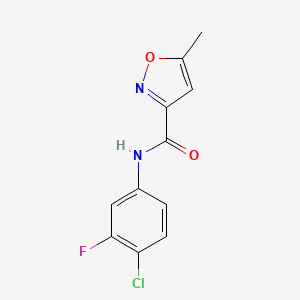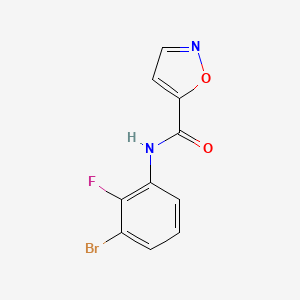![molecular formula C17H19N5OS B12241768 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12241768.png)
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of a thiadiazole ring, an azetidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring is often formed through cyclization reactions involving appropriate precursors. The indole moiety can be synthesized via Fischer indole synthesis or other established methods. The final step involves coupling these ring systems under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indole moiety can interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential use in pharmaceuticals.
Indole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the combination of these three distinct ring systems in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-11-19-20-17(24-11)22-9-13(10-22)18-16(23)7-12-8-21(2)15-6-4-3-5-14(12)15/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,23) |
InChI Key |
JZMOREUDAVXBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241690.png)
![6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241699.png)
![4-{5-[1-(Pyridine-4-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B12241704.png)
![3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine](/img/structure/B12241707.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12241720.png)
![1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12241725.png)
![3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12241727.png)
![3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B12241744.png)
![2-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B12241745.png)
![3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B12241747.png)
![5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12241749.png)
![N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241752.png)


